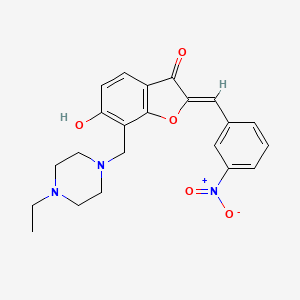
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a compound that showcases a multifaceted chemical structure, embedding a piperazine core linked to a methoxyphenyl-tetrazolyl moiety and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone typically involves a multi-step process:
Formation of the Tetrazole Ring: The initial step involves the preparation of the tetrazole ring via [3+2] cycloaddition reaction of an azide with an appropriate nitrile precursor.
Attachment of the Piperazine: The tetrazole intermediate is then reacted with piperazine in the presence of coupling reagents to form the piperazine-tetrazole derivative.
Thiophene Incorporation: The final step incorporates the thiophene ring through a Friedel-Crafts acylation reaction with 2-thiophenecarboxylic acid or its derivatives.
Industrial Production Methods: In an industrial setting, large-scale production of this compound would involve optimizing each synthetic step for yield and purity, often employing continuous flow chemistry to streamline the synthesis and reduce the overall reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, often leading to the formation of oxidized derivatives with altered biological activity.
Reduction: Reduction reactions, typically involving hydrogenation catalysts like palladium on carbon (Pd/C), can be employed to modify the functional groups, potentially creating more active or stable compounds.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, Potassium permanganate
Reducing agents: Palladium on carbon (Pd/C), Lithium aluminium hydride
Substitution reagents: Sodium hydride, Alkyl halides
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but often include oxidized, reduced, or substituted analogs that retain the core structure of the original compound.
Applications De Recherche Scientifique
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone has several potential research applications:
Chemistry: The compound's structural complexity makes it a valuable candidate for studying molecular interactions and reaction mechanisms.
Biology: Due to its bioactive potential, it is often explored in biochemical assays to understand its impact on cellular processes.
Medicine: The compound's unique configuration suggests potential therapeutic properties, including anti-inflammatory, anti-tumor, or anti-microbial activities.
Industry: In materials science, the compound may be used in the development of advanced polymers or as a precursor for novel functional materials.
Mécanisme D'action
The mechanism by which 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects involves interactions with specific molecular targets:
Molecular Targets: This compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing downstream signaling pathways.
Pathways Involved: The specific pathways affected depend on the cellular context and the biological system being studied, potentially involving oxidative stress responses, inflammation pathways, or cell proliferation signals.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds:
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone can be compared to similar compounds such as:
1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
1-(4-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
Uniqueness: The presence of the methoxyphenyl group distinguishes this compound from its analogs, potentially leading to distinct biological activity and chemical reactivity profiles.
By weaving together its preparation, reactions, and applications, we've unraveled the fascinating world of this compound.
Propriétés
IUPAC Name |
1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-27-16-6-4-15(5-7-16)25-18(20-21-22-25)14-23-8-10-24(11-9-23)19(26)13-17-3-2-12-28-17/h2-7,12H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYQEENGOMYTAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2788330.png)
![4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2788332.png)
![2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2788333.png)

![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2788337.png)

amine](/img/structure/B2788339.png)
![Ethyl 2-[({[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2788341.png)

![7-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2788344.png)



![Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B2788352.png)
